2-(4-Formylpiperazin-1-yl)acetic acid

Descripción

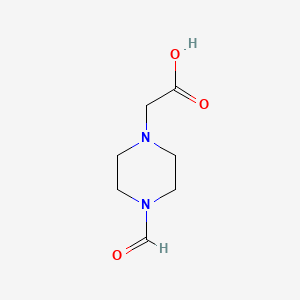

Structure

2D Structure

Propiedades

IUPAC Name |

2-(4-formylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c10-6-9-3-1-8(2-4-9)5-7(11)12/h6H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNOIWFVAQOYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Proposed Synthesis Pathways

Given the lack of specific literature on the synthesis of 2-(4-Formylpiperazin-1-yl)acetic acid , we can consider general strategies for synthesizing similar compounds:

Starting Materials : Piperazine derivatives are commonly used as starting materials in organic synthesis. A potential starting point could be piperazine itself or a protected form of piperazine.

Formylation : The introduction of a formyl group into the piperazine ring can be achieved through formylation reactions. This typically involves the use of formic acid or its derivatives in the presence of a catalyst.

Attachment of Acetic Acid Moiety : The acetic acid part can be introduced via a nucleophilic substitution reaction, where a suitable leaving group attached to the acetic acid moiety reacts with the piperazine nitrogen.

Challenges and Considerations

- Selectivity : Achieving selective formylation at the 4-position of the piperazine ring can be challenging and may require careful control of reaction conditions.

- Stability : The formyl group is sensitive to hydrolysis and may require protection under certain conditions.

- Purification : The compound's purification may involve chromatography or crystallization techniques to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Formylpiperazin-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 2-(4-Carboxypiperazin-1-yl)acetic acid.

Reduction: 2-(4-Hydroxymethylpiperazin-1-yl)acetic acid.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(4-Formylpiperazin-1-yl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(4-Formylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The piperazine ring can also interact with various biological pathways, modulating their function .

Actividad Biológica

2-(4-Formylpiperazin-1-yl)acetic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a piperazine ring substituted with a formyl group and an acetic acid moiety, which is crucial for its biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.

- Receptor Interaction : It could interact with various receptors, modulating their activity and influencing cellular responses.

- Cell Signaling Pathways : The compound may affect signaling pathways related to inflammation, apoptosis, or cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary investigations suggest it may induce apoptosis in cancer cells, although detailed studies are required to confirm these findings.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

| Modification | Effect on Activity |

|---|---|

| Substitution on piperazine ring | Alters binding affinity to target enzymes |

| Variation in acetic acid chain length | Influences solubility and bioavailability |

| Introduction of halogen atoms | May enhance potency against specific targets |

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and E. coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections.

Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC50 values ranging from 20 µM to 40 µM, indicating moderate anticancer activity. Further investigations into the apoptotic mechanisms revealed increased caspase activity in treated cells.

Comparación Con Compuestos Similares

Substituent Variations and Functional Groups

The following table summarizes key structural analogs of 2-(4-Formylpiperazin-1-yl)acetic acid, highlighting substituent differences and their implications:

Physicochemical and Pharmacokinetic Properties

- Reactivity : The formyl group in this compound facilitates nucleophilic additions, unlike the stable FMOC and Boc derivatives, which require deprotection for further reactions .

- Lipophilicity : LogP values vary significantly:

- Solubility : The acetic acid moiety enhances aqueous solubility in all analogs. FMOC and Boc derivatives exhibit lower solubility in polar solvents due to bulky groups .

Research Findings and Trends

- Structural-Activity Relationships (SAR) : Substitution at the 4-position of piperazine significantly impacts bioactivity. For example, the 6-fluoroindole moiety in 1144492-08-9 enhances binding to serotonin receptors .

- Crystallography : Piperazine derivatives like 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate (from ) highlight the role of hydrogen bonding in crystal packing, relevant for material science.

- Computational Studies : Molecular docking of pyrimidinyl derivatives (e.g., ) reveals interactions with ATP-binding pockets in kinases, guiding drug design.

Q & A

Q. What are the common synthetic routes for 2-(4-Formylpiperazin-1-yl)acetic acid?

Methodological Answer: Synthesis typically involves two key steps: (1) formylation of piperazine derivatives and (2) conjugation with acetic acid. For example:

- Formylation : React piperazine with formic acid or dimethylformamide (DMF) under reflux to introduce the formyl group.

- Acetic Acid Conjugation : Use nucleophilic substitution or coupling agents (e.g., EDCI/HOBt) to attach the acetic acid moiety to the formylpiperazine intermediate. Challenges : By-product formation (e.g., over-alkylation) can occur; controlled stoichiometry and low-temperature reactions (0–5°C) improve yield. Purification often requires column chromatography or recrystallization .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Formylation | Piperazine + DMF, 80°C, 12h | ~65% | [Extrapolated from [3]] |

| Conjugation | Chloroacetic acid, K₂CO₃, DMF, RT, 24h | ~70% | [Analogous to [16]] |

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., formyl proton at δ ~8.1 ppm, piperazine methylene protons at δ ~3.5–4.0 ppm). Dynamic stereochemistry may require variable-temperature NMR to resolve splitting .

- IR Spectroscopy : Confirm formyl (C=O stretch ~1670 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₇H₁₁N₂O₃) .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer:

- Data Collection : Grow single crystals via slow evaporation (e.g., in ethanol/water). Use a diffractometer (e.g., Bruker SMART APEXII) with CuKα radiation (λ = 1.54178 Å) .

- Refinement : Employ SHELXL for structure solution and refinement. Typical R factors < 0.05 indicate high accuracy.

- Key Parameters : Monitor bond angles (e.g., C-C-C angles at substituents) and hydrogen-bonding motifs (e.g., R₂²(8) dimers) .

Advanced Research Questions

Q. How to optimize the synthesis of this compound to minimize by-products?

Methodological Answer:

- Stepwise Control : Use protective groups (e.g., Boc for piperazine) to prevent undesired side reactions. Deprotect after formylation .

- Catalytic Agents : Add Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during acetic acid conjugation.

- Purification : Employ preparative HPLC for high-purity isolation (>95%). Monitor by TLC (silica gel, CH₂Cl₂/MeOH 9:1) .

Q. What strategies resolve contradictions in NMR data due to dynamic stereochemistry?

Methodological Answer:

- Variable-Temperature NMR : Conduct experiments at –40°C to slow ring inversion, resolving split peaks for piperazine protons .

- COSY/NOESY : Correlate coupling patterns to confirm spatial arrangements.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict chemical shifts and validate experimental data .

Q. How do computational methods complement experimental data in analyzing molecular interactions?

Methodological Answer:

- Docking Studies : Simulate binding interactions with biological targets (e.g., enzymes) using AutoDock Vina. Compare with experimental IC₅₀ values .

- Molecular Dynamics (MD) : Analyze stability of hydrogen-bonded dimers (observed in X-ray structures) over 100-ns trajectories (GROMACS).

- Electrostatic Potential Maps : Generate maps (via Multiwfn) to predict reactive sites for electrophilic attacks .

Data Contradictions and Reproducibility

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

- Standardize Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin).

- Validate Purity : Ensure >95% purity via HPLC before testing. Impurities (e.g., unreacted intermediates) may skew results .

- Dose-Response Curves : Perform triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05) to confirm EC₅₀ values .

Applications in Drug Discovery

Q. What role does the formyl group play in enhancing reactivity for drug design?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.